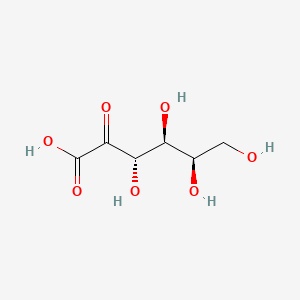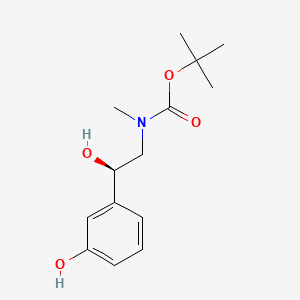
Ethyl Ursodeoxycholate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl Ursodeoxycholate is a derivative of Ursodeoxycholic acid (UDCA), also known as ursodiol . UDCA is a secondary bile acid, produced in humans and most other species from metabolism by intestinal bacteria . It is synthesized in the liver in some species, and was first identified in bile of bears of genus Ursus, from which its name derived . In purified form, it has been used to treat or prevent several diseases of the liver or bile ducts .
Synthesis Analysis
The synthesis of this compound can be achieved from Ethanol and Ursodeoxycholic acid .
Molecular Structure Analysis
The molecular formula of this compound is C26 H44 O4 . The molecular weight is 420.625 .
Chemical Reactions Analysis
Ursodeoxycholic acid (UDCA) has low oral bioavailability and pH-dependent solubility and permeability . Thus, a pH-modified extended-release formulation of UDCA was developed using Na2CO3 as the alkalizing agent and hydroxypropyl methylcellulose (HPMC) as the release-modifying agent .
Mécanisme D'action
Ursodeoxycholic acid helps regulate cholesterol by reducing the rate at which the intestine absorbs cholesterol molecules while breaking up micelles containing cholesterol . The drug reduces cholesterol absorption and is used to dissolve (cholesterol) gallstones in patients who want an alternative to surgery .
Orientations Futures
Ursodeoxycholate (UDCA) has been used to treat different hepatobilliary disorders . The activity of Ursodeoxycholate is achieved through a decrease in secretion of cholesterol in bile . Therefore, future research may focus on improving the solubility and dissolution profile of UDCA, which could effectively increase the oral bioavailability of UDCA .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl Ursodeoxycholate involves the esterification of Ursodeoxycholic acid with ethanol using a catalyst.", "Starting Materials": [ "Ursodeoxycholic acid", "Ethanol", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Mix Ursodeoxycholic acid and ethanol in a round-bottom flask", "Add a catalyst (e.g. sulfuric acid) to the mixture", "Heat the mixture under reflux for several hours", "Cool the mixture and extract the product with a suitable solvent (e.g. diethyl ether)", "Dry the product using anhydrous sodium sulfate", "Purify the product using column chromatography or recrystallization" ] } | |
Numéro CAS |
69519-36-4 |
Formule moléculaire |
C₂₆H₄₄O₄ |
Poids moléculaire |
420.63 |
Synonymes |
(3α,5β,7β)-3,7-Dihydroxy-cholan-24-oic Acid Ethyl Ester; Ursodeoxycholic Acid Ethyl Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(acetyloxymethyl)-4-(2-amino-6-oxo-1H-purin-9-yl)butyl] acetate](/img/structure/B1144776.png)


